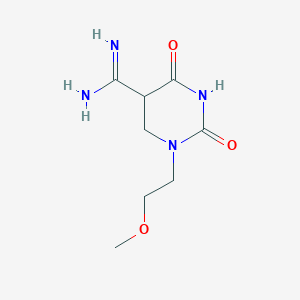
1-(2-Methoxy-ethyl)-2,4-dioxo-hexahydro-pyrimidine-5-carboxamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Methoxy-ethyl)-2,4-dioxo-hexahydro-pyrimidine-5-carboxamidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with various functional groups, including a methoxyethyl group and a carboxamidine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring would likely play a significant role in its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrimidine ring and the various substituents could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .科学的研究の応用
Anti-Inflammatory and Analgesic Properties
Research on related compounds, such as those derived from visnaginone and khellinone, indicates potential applications in anti-inflammatory and analgesic treatments. These compounds, synthesized through various reactions, have shown notable inhibitory activity on cyclooxygenase-1/2 (COX-1/2) and demonstrated analgesic and anti-inflammatory effects comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity
Studies on pyrrolo[2,3-d]pyrimidines, closely related to the compound , reveal their significance in antiviral applications. Certain modifications at specific positions on these compounds have shown marked activity against human cytomegalovirus (HCMV), suggesting a potential pathway for developing antiviral drugs (Renau et al., 1996).
Synthesis and Structural Analysis
Pyrimidine derivatives have been the focus of extensive synthesis and structural analysis, contributing to our understanding of their potential applications. For example, studies on novel pyrimido[1,2-a]pyrimidines have helped elucidate reaction pathways and structural characteristics, which are crucial for exploring their practical applications (Eynde et al., 2001).
Antioxidant and Antimicrobial Activity
Research on various pyrimidine derivatives has also highlighted their potential as antioxidants and antimicrobial agents. For instance, thiazolopyrimidine derivatives have demonstrated promising antioxidant and antimicrobial activities, underscoring the versatility of these compounds in pharmaceutical research (Youssef & Amin, 2012).
Cytotoxicity Studies
The study of pyrazolo[1,5-a]pyrimidines and related Schiff bases has revealed important insights into their cytotoxic properties. These compounds have been tested against various human cancer cell lines, helping to establish a foundation for potential anticancer therapies (Hassan, Hafez, Osman, & Ali, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-methoxyethyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-15-3-2-12-4-5(6(9)10)7(13)11-8(12)14/h5H,2-4H2,1H3,(H3,9,10)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGMYOSSHNIRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(C(=O)NC1=O)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643641.png)
![Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2643643.png)
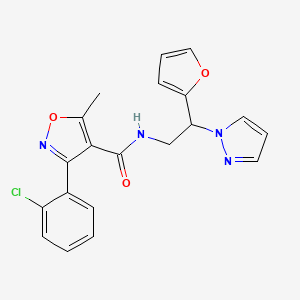
![N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2643645.png)
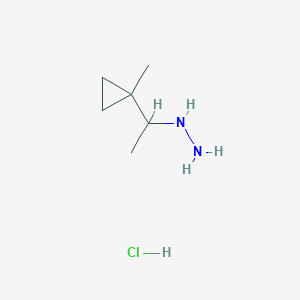
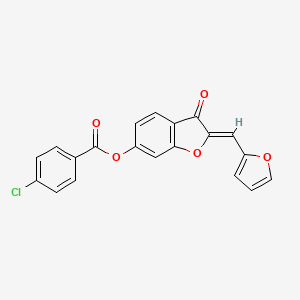
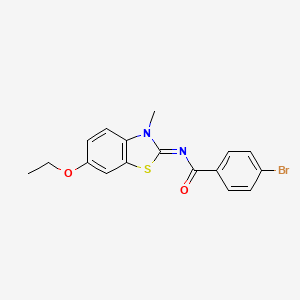


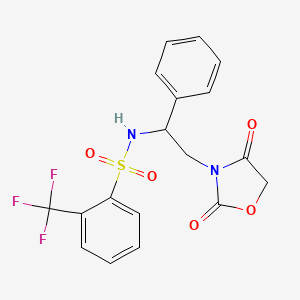
![(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B2643657.png)

![N-[(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2643660.png)
![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide](/img/structure/B2643662.png)